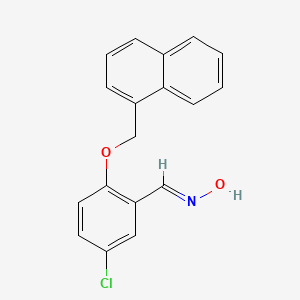

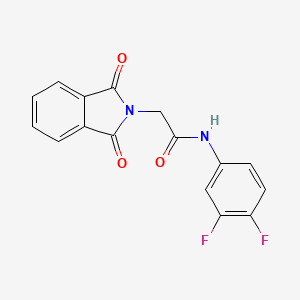

5-chloro-2-(1-naphthylmethoxy)benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, oxidative coupling, or cycloaddition reactions. For example, the synthesis of 3-phenyl-2-naphthols from 2-(2-oxo-3-phenylpropyl)benzaldehydes, which can be further oxidized to 3-phenyl-1,2-naphthoquinones, showcases a related synthetic pathway (Martínez et al., 2005).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are often employed to investigate the equilibrium geometry of novel compounds. Such studies include total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

Schiff base and naphtho[1,2-d]oxazole derivatives can be synthesized via condensation reactions of related compounds. These derivatives exhibit unique photophysical properties, with Schiff bases showing long wavelength absorption and emission effects (Atahan & Durmuş, 2015).

Physical Properties Analysis

The physical properties of related compounds can be characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by these methods, revealing its structure and physical attributes (Özay et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds can be deduced from their reactivity and interactions with other chemical entities. For example, the oxidative coupling of CH-acid compounds with p-phenylenediamines to synthesize 5H-benzo[a]phenothiazin-5-ones showcases the chemical reactivity and properties of similar compounds (Mann et al., 1981).

Scientific Research Applications

Catalysis and Synthesis

Size-selective Lewis Acid Catalysis : Research demonstrates the role of metal-organic frameworks with exposed Mn2+ coordination sites in catalyzing the conversion of selected aldehydes and ketones, highlighting the importance of size-selectivity in chemical reactions (Horike et al., 2008).

Novel Synthesis of Naphthalenes : Studies on 2-(2-oxo-3-phenylpropyl)benzaldehydes have led to efficient methods for synthesizing 3-phenyl-2-naphthols and their oxidized derivatives, demonstrating the versatility of benzaldehydes in chemical synthesis (Martínez et al., 2005).

Environmental Applications

Thermal Catalytic Oxidation : Research on the thermal catalytic oxidation of octachloronaphthalene over anatase TiO2 nanomaterials offers insights into the degradation mechanisms of persistent organic pollutants, highlighting the role of reactive oxygen species in environmental remediation (Su et al., 2015).

Organic Synthesis and Photocatalysis

Photocatalytic Acylation : The photocatalytic reaction between naphthoquinones and aldehydes, resulting in acylated derivatives, underscores the potential of photochemical processes in the synthesis of complex organic compounds (Oelgemöller et al., 2002).

Anticancer Compound Synthesis

Synthesis and Evaluation : Research on the synthesis of benzimidazole derivatives using naphthalene-based compounds and their evaluation as anticancer agents showcases the application of such compounds in developing potential therapeutic agents (Salahuddin et al., 2014).

properties

IUPAC Name |

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-16-8-9-18(15(10-16)11-20-21)22-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,21H,12H2/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJFEEAHRJOSBF-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)